molecular formula C8H9ClN2O4 B6604082 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 2174001-50-2

2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride

Cat. No. B6604082
CAS RN: 2174001-50-2
M. Wt: 232.62 g/mol
InChI Key: MMWZHFKSCHHVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride (abbreviated as 2-FHOCH) is a heterocyclic compound with a unique structure and properties. It is a colorless solid that is soluble in water and organic solvents. 2-FHOCH has a wide range of applications in scientific research and laboratory experiments. Specifically, 2-FHOCH has been used in organic synthesis, drug design, and molecular biology. In

Mechanism of Action

The mechanism of action of 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is not well understood. However, it is believed that 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is involved in the regulation of various biochemical and physiological processes in the body. Specifically, it is believed that 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride can interact with proteins and other molecules in the body to regulate biochemical and physiological processes.
Biochemical and Physiological Effects
2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. For example, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been shown to have an anti-inflammatory effect in animal models. In addition, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been shown to have an antioxidant effect in vitro. Finally, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been shown to have a neuroprotective effect in animal models.

Advantages and Limitations for Lab Experiments

2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has several advantages for laboratory experiments. First, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is relatively easy to synthesize and is readily available. Second, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is stable and can be stored for long periods of time. Finally, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is relatively inexpensive compared to other compounds. However, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has some limitations for laboratory experiments. Specifically, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride is not very soluble in water and organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride. First, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride could be used in drug design to create novel drugs with improved efficacy and safety. Second, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride could be used in molecular biology to study the regulation of biochemical and physiological processes. Finally, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride could be used in organic synthesis to create new compounds with unique properties.

Synthesis Methods

2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride can be synthesized through a two-step process. First, a diazonium salt is formed by reacting 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid with sodium nitrite in aqueous solution. The diazonium salt is then reacted with hydrochloric acid to form 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride. The entire synthesis process is simple and efficient and can be completed in a short amount of time.

Scientific Research Applications

2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications. For example, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been used in organic synthesis to form a variety of compounds with different properties. In addition, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been used in drug design for the synthesis of novel drugs. Finally, 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride has been used in molecular biology for the study of DNA and RNA.

properties

IUPAC Name

2-formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c11-3-5-7(8(12)13)10-1-2-14-4-6(10)9-5;/h3H,1-2,4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWZHFKSCHHVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C(=O)O)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride

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